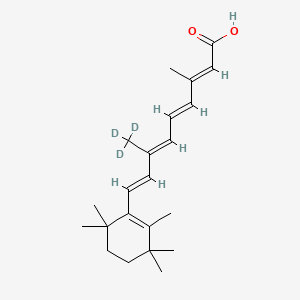

4,4-Dimethyl Retinoic acid-d3

Description

BenchChem offers high-quality 4,4-Dimethyl Retinoic acid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl Retinoic acid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-3-methyl-9-(2,3,3,6,6-pentamethylcyclohexen-1-yl)-7-(trideuteriomethyl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+/i1D3 |

InChI Key |

XRAHVFWRNAIIPG-UTEHXIMUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(C(CCC1(C)C)(C)C)C |

Canonical SMILES |

CC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Gold Standard for Retinoid Quantification: A Technical Guide to the Application of 4,4-Dimethyl Retinoic Acid-d3 in Bioanalytical Research

This guide provides an in-depth exploration of the critical role and practical application of 4,4-Dimethyl Retinoic acid-d3 in the precise quantification of endogenous retinoic acid and its isomers. Designed for researchers, scientists, and drug development professionals, this document will delve into the biochemical significance of retinoic acid, the principles of stable isotope dilution mass spectrometry, and provide detailed, field-proven protocols for its application.

The Biological Imperative for Accurate Retinoic Acid Quantification

Retinoic acid (RA), a metabolite of vitamin A, is a potent signaling molecule that plays a pivotal role in a vast array of physiological processes. These include embryonic development, cell differentiation and proliferation, immune function, and vision.[1][2][3] RA exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn act as ligand-activated transcription factors to regulate the expression of hundreds of target genes.[4][5]

The biological activity of retinoic acid is highly dependent on its isomeric form. All-trans-retinoic acid (atRA) is the most abundant and biologically active isomer, primarily activating RARs. Other key isomers, such as 9-cis-retinoic acid and 13-cis-retinoic acid, also exist and exhibit different receptor affinities and biological functions.[1][2][6] Given that dysregulation of RA signaling is implicated in numerous diseases, including cancer, developmental disorders, and dermatological conditions, the ability to accurately quantify the low endogenous concentrations of these individual isomers in complex biological matrices is of paramount importance for both basic research and clinical drug development.[3]

The Retinoic Acid Signaling Pathway: A Complex Regulatory Network

The synthesis and degradation of retinoic acid are tightly controlled to maintain precise spatial and temporal concentration gradients within tissues. This intricate regulation is essential for normal cellular function.

Caption: Simplified schematic of the retinoic acid signaling pathway.

The Analytical Challenge and the Deuterated Internal Standard Solution

The quantification of retinoic acid in biological samples, such as plasma, serum, and tissue homogenates, is fraught with analytical challenges. These include:

-

Low Endogenous Concentrations: Retinoic acid is present at very low physiological levels, often in the picogram to nanogram per milliliter or gram of tissue range, demanding highly sensitive analytical methods.[3]

-

Matrix Effects: The complex nature of biological matrices can lead to ion suppression or enhancement in the mass spectrometer source, significantly impacting the accuracy and reproducibility of measurements.

-

Sample Preparation Variability: The multi-step extraction procedures required to isolate retinoic acid from the biological matrix can result in analyte loss, which can vary between samples.

-

Isomer Instability: Retinoids are susceptible to light- and acid-induced isomerization, which can alter the relative proportions of the different isomers during sample handling and analysis.[2]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. 4,4-Dimethyl Retinoic acid-d3 is a deuterated analog of a synthetic retinoic acid derivative and serves as an ideal internal standard for the quantification of endogenous retinoic acid.

Why 4,4-Dimethyl Retinoic acid-d3 is an Effective Internal Standard:

-

Chemical and Physical Similarity: As a deuterated analog, it behaves nearly identically to the endogenous analyte during sample extraction, chromatography, and ionization. This ensures that any analyte loss or matrix effects are mirrored by the internal standard.

-

Mass Difference: The incorporation of three deuterium atoms results in a mass shift of +3 Da compared to its non-deuterated counterpart. This allows the mass spectrometer to distinguish between the analyte and the internal standard, while maintaining similar chromatographic retention times.

-

Co-elution: It co-elutes with the analyte of interest, ensuring that it experiences the same matrix effects at the same point in time.

-

Correction for Variability: By adding a known amount of the deuterated internal standard to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, effectively normalizing for any experimental variability.

Quantitative Analysis of Retinoic Acid using 4,4-Dimethyl Retinoic Acid-d3: A Step-by-Step Protocol

This section provides a detailed protocol for the extraction and quantification of retinoic acid from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 4,4-Dimethyl Retinoic acid-d3 as an internal standard.

Materials and Reagents

| Material/Reagent | Supplier/Grade |

| 4,4-Dimethyl Retinoic acid-d3 | Commercially available from various suppliers (e.g., Veeprho, LGC Standards)[7] |

| all-trans-Retinoic acid | Sigma-Aldrich or equivalent |

| 9-cis-Retinoic acid | Sigma-Aldrich or equivalent |

| 13-cis-Retinoic acid | Sigma-Aldrich or equivalent |

| Acetonitrile | LC-MS grade |

| Methanol | LC-MS grade |

| Water | LC-MS grade |

| Formic Acid | LC-MS grade |

| Hexane | HPLC grade |

| Potassium Hydroxide (KOH) | Analytical grade |

| Ethanol | HPLC grade |

| Biological Samples (Plasma, Tissue) | Collected under appropriate conditions and stored at -80°C |

Experimental Workflow

Caption: A typical bioanalytical workflow for retinoic acid quantification.

Detailed Protocol

Step 1: Preparation of Standards and Internal Standard Stock Solutions

-

Prepare individual stock solutions of atRA, 9-cis-RA, 13-cis-RA, and 4,4-Dimethyl Retinoic acid-d3 in ethanol or a suitable organic solvent at a concentration of 1 mg/mL.

-

From these stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution.

-

Prepare a working solution of the internal standard (4,4-Dimethyl Retinoic acid-d3) at an appropriate concentration (e.g., 50 nM in acetonitrile).

Step 2: Sample Preparation and Extraction

-

To a 200 µL aliquot of plasma or up to 500 µL of tissue homogenate in a glass tube, add a precise volume (e.g., 15 µL) of the 4,4-Dimethyl Retinoic acid-d3 internal standard working solution.[8]

-

Add 1 mL of 0.025 M KOH in ethanol and vortex thoroughly.[8]

-

Add 10 mL of hexane, vortex vigorously, and centrifuge to separate the phases.[8]

-

Carefully remove and discard the upper hexane layer, which contains neutral lipids like retinol and retinyl esters.

-

Acidify the remaining aqueous layer with an appropriate amount of HCl to protonate the retinoic acid.

-

Perform a second extraction with 10 mL of hexane to isolate the retinoic acid.

-

Transfer the hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

Step 3: Reconstitution

-

Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., a mixture of acetonitrile, methanol, and water with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., Supelco ABZ+C-16, 100 mm x 2.1 mm, 3 µm) is suitable for separating the retinoic acid isomers.[8]

-

Mobile Phase A: Acetonitrile/Methanol/Water/Formic Acid (e.g., 40:30:30:0.1, v/v/v/v)[8]

-

Mobile Phase B: Acetonitrile/Methanol/Water/Formic Acid (e.g., 55:30:15:0.1, v/v/v/v)[8]

-

Gradient: A linear gradient from a lower to a higher organic phase concentration is typically used to elute the analytes.

-

Flow Rate: A flow rate of around 200-400 µL/min is common.

-

Injection Volume: 10-20 µL.

Mass Spectrometry (MS) Parameters:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Mass Transitions: The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. Based on published data for similar compounds, the following transitions can be used as a starting point:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Retinoic Acid (Endogenous) | 301.1 | 205.0 |

| 4,4-Dimethyl Retinoic acid (non-deuterated IS) | 329.4 | 151.3 |

| 4,4-Dimethyl Retinoic acid-d3 (IS) | 332.4 | (To be determined empirically) |

Note: The exact mass transitions for 4,4-Dimethyl Retinoic acid-d3 should be determined by direct infusion and optimization on the specific mass spectrometer being used. The precursor ion will be [M+H]+, and a characteristic fragment ion will be selected for monitoring.

Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the prepared standard solutions.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²), which should be >0.99 for a reliable assay.

-

For the unknown biological samples, determine the peak area ratio of the endogenous retinoic acid to the 4,4-Dimethyl Retinoic acid-d3 internal standard.

-

Use the regression equation from the calibration curve to calculate the concentration of retinoic acid in the unknown samples.

Conclusion and Future Perspectives

The use of 4,4-Dimethyl Retinoic acid-d3 as a deuterated internal standard provides the necessary accuracy, precision, and reliability for the quantification of retinoic acid in complex biological matrices. This technical guide outlines a robust and field-tested approach that can be adapted by researchers in various disciplines. The ability to obtain high-quality quantitative data on retinoic acid and its isomers is fundamental to advancing our understanding of its role in health and disease, and for the development of novel therapeutic strategies that target the retinoic acid signaling pathway. As analytical instrumentation continues to improve in sensitivity, the methods described herein will be instrumental in exploring the subtle yet significant fluctuations of this vital signaling molecule in ever smaller and more complex biological samples.

References

-

Kane, M. A., Chen, N., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(Pt 1), 363–370. [Link]

-

Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. Development, 139(5), 843–858. [Link]

-

Veeprho. (n.d.). 4,4-Dimethyl Retinoic acid-D3 | CAS 1346606-19-6. Retrieved from [Link]

-

Cunningham, T. J., & Duester, G. (2015). Mechanisms of retinoic acid signalling and its roles in organ and limb development. Journal of Endocrinology, 225(2), R67–R80. [Link]

-

Napoli, J. L. (2012). Physiological insights into all-trans-retinoic acid biosynthesis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 172-186. [Link]

-

Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in Molecular Biology, 652, 1–39. [Link]

-

Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry. Analytical Chemistry, 80(5), 1702–1708. [Link]

-

SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Retrieved from [Link]

-

Kivanová, J., & Brtko, J. (2002). Selected Retinoids: Determination by Isocratic Normal-Phase HPLC. Endocrine Regulations, 36(3), 133-137. [Link]

-

Pharmaffiliates. (n.d.). 4,4-Dimethyl Retinoic Acid-d3 | CAS No : 1346606-19-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Retinoic acid production and signaling. Retrieved from [Link]

-

Al Tanoury, Z., Piskunov, A., & Rochette-Egly, C. (2013). Vitamin A and retinoid signaling: genomic and nongenomic effects. Journal of lipid research, 54(7), 1761–1775. [Link]

Sources

- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetics and functions of the retinoic acid pathway, with special emphasis on the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

Principle of isotope dilution mass spectrometry using deuterated standards.

Mastering Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards in Bioanalysis: A Technical Whitepaper

Executive Summary

In the fields of pharmacokinetics (PK), toxicokinetics (TK), and biomarker discovery, achieving absolute quantification of endogenous and exogenous molecules in complex biological matrices is paramount. Isotope Dilution Mass Spectrometry (IDMS) utilizing stable-isotope-labeled internal standards (SIL-IS) is widely recognized as the "gold standard" for quantitative bioanalysis[1].

By spiking a known concentration of a deuterated homolog directly into a sample prior to processing, analysts can perfectly compensate for analyte loss during extraction and ion suppression during mass spectrometric ionization[1]. This whitepaper explores the mechanistic principles of IDMS, the unique causal pitfalls associated with the "deuterium isotope effect," and presents a self-validating methodological framework fully compliant with modern regulatory guidelines.

Regulatory Framework and Scientific Imperative

The rigorous validation of bioanalytical methods ensures the safety and efficacy of therapeutic drugs. The ICH M10 Harmonised Guideline on Bioanalytical Method Validation , globally effective since January 2023, standardizes the expectations for chemical and biological drug quantification[2],[3]. Under ICH M10, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods must thoroughly evaluate matrix effects, extraction recoveries, and calibration linearity[4],[5].

Because conventional external calibration fails to account for matrix-induced signal suppression within the electrospray ionization (ESI) source, the use of a deuterated SIL-IS is the regulatory-preferred mechanism to ensure precision and accuracy across diverse biological sample lots[6].

Mechanistic Insights: The Deuterium Advantage and the Isotope Effect

The foundational principle of IDMS relies on the assumption that the native analyte and its labeled internal standard share identical physicochemical properties. Because they co-elute chromatographically and ionize simultaneously, any matrix component suppressing the native analyte’s signal will suppress the IS signal to the exact same degree. Thus, the ratio of their peak areas remains constant and highly quantitative.

While

-

Causality of Chromatographic RT Shifts: Substituting protium (

H, mass 1.008) with deuterium ( -

Differential Matrix Ion Suppression: If a retention time (RT) shift occurs, the analyte and the SIL-IS will enter the mass spectrometer at slightly different times. Consequently, they may co-elute with entirely different unseen matrix components. If a phospholipid elutes simultaneously with the unlabelled analyte but after the deuterated IS, the analyte will suffer severe ion suppression while the IS does not[8],[9]. This breaks the mathematical assumption of IDMS, causing massive quantification bias.

-

Calibration Nonlinearity: Overlapping isotopic envelopes between the native drug and the SIL-IS, or the use of a deuterated standard with <99% isotopic purity, can lead to exaggerated analyte responses at the lower limits of quantification (LLOQ), producing nonlinear calibration curves[1],[10].

Data Presentation: Comparative Bioanalytical Calibration Strategies

To understand the utility of deuterated standards, it is vital to compare IDMS against alternative bioanalytical strategies. The table below outlines the varying degrees of error compensation.

| Calibration Strategy | Matrix Effect (Ion Suppression) Compensation | Extraction Recovery Compensation | Susceptibility to RT Shifts | Regulatory Applicability (ICH M10) | Cost Profile |

| External Calibration | None (Highly susceptible) | None (Requires perfect extraction) | N/A | Rarely accepted for complex biological matrices | Lowest |

| Standard Addition | Partial (Corrects for matrix, but not run-to-run variance) | Partial | N/A | Accepted, but requires immense sample volume | Medium |

| IDMS (Deuterated SIL-IS) | High (Ratio cancels out suppression) | High (Corrects for extraction loss) | Moderate (Due to Deuterium Isotope Effect) | Gold Standard (Requires RT shift monitoring) | Medium to High |

| IDMS ( | Very High (True co-elution) | Very High | Low (Chemically identical elution) | Gold Standard | Very High |

Step-by-Step Protocol: Self-Validating IDMS LC-MS/MS Workflow

To ensure compliance with E-E-A-T principles and ICH M10 guidance, the following protocol represents a closed-loop, self-validating system for sample extraction and quantification[5],[11].

Step 1: Reagent Qualification and Spiking (The "Pre-Extraction" Spike)

-

Action: Evaluate the isotopic purity of the deuterated standard via MS infusion to ensure it contains <0.1% unlabelled analyte[1].

-

Action: Spike an identical, known concentration of the deuterated SIL-IS into all blank matrices, calibrators, quality controls (QCs), and unknown biological samples.

-

Causality: The IS must be introduced before any protein precipitation or extraction steps. This ensures that any subsequent physical analyte loss (e.g., poor partitioning or emulsion formation) acts equally on the analyte and the IS. The final Analyte/IS ratio will accurately reflect the initial concentration regardless of absolute recovery[6].

Step 2: Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)

-

Action: Load the spiked sample onto a conditioned mixed-mode SPE cartridge. Wash with 5% methanol/water and elute with 100% organic solvent.

-

Causality: While LLE offers high raw recovery, it co-extracts vast amounts of endogenous phospholipids. SPE is causally selected here because its washing steps effectively eliminate phospholipids, drastically reducing baseline ion suppression in the mass spectrometer[6],[11].

Step 3: Analytical Resolution (LC-ESI-MRM)

-

Action: Inject the eluent into an LC-MS/MS system operating in Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) mode.

-

Action: Optimize the LC gradient. If a retention time gap >0.05 minutes is observed between the native analyte and the deuterated standard, shallow the gradient slope to force co-elution.

Step 4: Self-Validating Matrix Effect (ME) and Recovery (RE) Calculation To mathematically prove that the deuterated standard is actively compensating for matrix effects (and not suffering from differential suppression due to RT shifts), the analyst must prepare three distinct sets of samples[11],[9]:

-

Set A (Neat Solvent): Analyte and IS spiked directly into mobile phase.

-

Set B (Post-Extraction Spike): Blank plasma extracted, then spiked with Analyte and IS.

-

Set C (Pre-Extraction Spike): Plasma spiked with Analyte and IS, then extracted.

Equations to validate the assay:

-

Absolute Matrix Effect (ME%) =

. -

Absolute Extraction Recovery (RE%) =

.

The Validation Test: While the absolute ME% of the unlabelled analyte might be 60% (indicating 40% ion suppression), the method is strictly valid only if the ME% of the deuterated standard is also identically 60%. If the IS suppression differs by >15%, the assay fails the self-validation check, indicating a fatal deuterium isotope effect that requires a switch to a

Diagrammatic Workflow

Workflow of IDMS using deuterated standards with equalized matrix effect compensation.

References

-

European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

-

Wang, Y. et al., LIPID MAPS. (2010). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. PMC. Available at:[Link]

-

Ismaiel, O. A., & Halquist, M. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at:[Link]

-

ResearchGate. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. Available at:[Link]

-

American Chemical Society (ACS). (2009). Utilizing the Third Order Advantage with Isotope Dilution Mass Spectrometry. Analytical Chemistry. Available at:[Link]

-

Tretyakova, N. et al., NIH. (2012). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. PMC. Available at:[Link]

-

National Research Council Canada. (2021). A tool to evaluate nonlinearity in calibration curves involving isotopic internal standards in mass spectrometry. NRC Publications Archive. Available at:[Link]

Sources

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. progress-lifesciences.nl [progress-lifesciences.nl]

- 4. The ICH M10 Guideline as the Gold Standard - KCAS Bio [kcasbio.com]

- 5. database.ich.org [database.ich.org]

- 6. lipidmaps.org [lipidmaps.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 11. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization Pathways for Deuterated Retinoic Acid Analogs: A Technical Blueprint

Executive Summary

All-trans retinoic acid (ATRA) and its analogs are potent signaling molecules that dictate cellular proliferation, differentiation, and apoptosis by serving as activating ligands for nuclear retinoic acid receptors (RARα-γ) and retinoid X receptors (RXRα-γ)[1]. As the first recognized targeted therapy in human oncology (acute promyelocytic leukemia), ATRA has profoundly shaped modern pharmacotherapy, alongside its critical roles in dermatological and immunological conditions[2].

However, endogenous retinoids suffer from rapid oxidative clearance and severe photo-instability. The targeted synthesis of deuterated retinoic acid analogs has emerged as an essential stratagem. By replacing specific hydrogen atoms with heavier deuterium isotopes, researchers can mitigate cytochrome P450-mediated catabolism via the kinetic isotope effect, prevent detrimental dimerization reactions, and generate pristine internal standards for complex LC-MS/MS pharmacokinetic profiling[3],[4].

This technical whitepaper outlines the governing mechanisms, convergent synthetic strategies, and isotopologue characterization necessary to produce and validate deuterated ATRA analogs.

Mechanistic Grounding: The Case for Strategic Deuteration

Endogenous retinoic acid levels are rigorously controlled by a feedback loop involving synthesis from retinol precursors and rapid degradation. Retinol is reversibly oxidized to retinaldehyde by enzymes such as RDH10, and subsequently irreversibly oxidized to ATRA by retinaldehyde dehydrogenases (RALDH)[5].

Once formed, ATRA asserts its biological activity but is concurrently targeted by the CYP26 family of cytochrome P450 enzymes. These enzymes hydroxylate the polyene chain—primarily at the C4 position—yielding inactive metabolites like 4-OH-ATRA and 4-oxo-ATRA, which are swiftly excreted[6].

By strategically incorporating deuterium atoms at these hyper-metabolized sites (e.g., C4) or at sites prone to photo-induced dimerization (e.g., C9, C20), drug developers can dramatically alter the molecule's pharmacokinetic profile. The stronger carbon-deuterium (C-D) bond requires higher activation energy to cleave compared to the carbon-hydrogen (C-H) bond, creating a kinetic hurdle for CYP26 enzymes without altering the molecule's binding affinity to RAR/RXR targets[6],[7].

Retinoid metabolic signaling pathway, highlighting ATRA synthesis, receptor activation, and clearance.

Chemical Synthesis of Deuterated Retinoic Acid

Synthesizing deuterated retinoids presents a major chemical challenge: preserving the fragile, highly conjugated polyene backbone while achieving high isotopic enrichment. Conventional harsh deuteration methods risk rampant cis-trans isomerization.

To circumvent this, state-of-the-art syntheses utilize a convergent Wittig-Horner methodology , pioneered in the 1980s by Bergen et al.[3]. This approach introduces isotopic labels into smaller, stable precursor fragments (like

Core Protocol: Synthesis of Site-Specific d-ATRA

Note: All procedures must be conducted under dim red light to prevent photo-isomerization and under an inert argon atmosphere to prevent auto-oxidation.[5]

Phase 1: Base-Catalyzed Deuterium Exchange of Precursors

-

Initiation : Dissolve the precursor (e.g., 2,2,6-trimethylcyclohexanone or

-ionone) in deuterated methanol (CH -

Deuteration : Treat with a strong methanolate base in the presence of heavy water (D

O) or CD -

Validation : Monitor the reaction via

H-NMR. The successful exchange is confirmed by the complete disappearance of the target proton's singlet peak[4].

Phase 2: Wittig-Horner Condensation

-

Reagent Preparation : Prepare a deuterated phosphonate carbanion (e.g., triethyl phosphonoacetate) by treating it with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C.

-

Coupling : Slowly add the deuterated cyclic precursor from Phase 1 to the phosphonate solution. Stir at room temperature for 12 hours. The Wittig-Horner reaction uniquely maintains the E/Z stereochemical integrity of the conjugated system[3].

Phase 3: Chain Elongation and Oxidation

-

Reduction : Reduce the resulting ester intermediate to a deuterated retinol analog using Diisobutylaluminium hydride (DIBAL-H) at -78°C to prevent over-reduction[8].

-

First Oxidation (to Retinal) : Oxidize the deuterated retinol to deuterated retinaldehyde utilizing activated manganese dioxide (MnO

) in dichloromethane (DCM)[8]. -

Final Oxidation (to Retinoic Acid) : Selectively oxidize the deuterated retinaldehyde to deuterated ATRA using Silver(I) oxide (Ag

O). This mild reagent oxidizes the terminal aldehyde to a carboxylic acid without disrupting the fragile double bonds[8].

Multi-phase synthetic workflow for generating site-specific deuterated retinoic acid analogs.

Isotopologue Characterization and Analytical Purity

In the context of deuterated APIs, "purity" extends beyond the absence of chemical contaminants to encompass isotopic purity [9]. A critical distinction must be made between Isotopic Enrichment (the probability of a specific site containing a deuterium atom) and Species Abundance (the percentage of the total molecular population bearing the exact number of desired isotopes).

Due to kinetic isotope effects during synthesis, achieving 100% isotopic purity is statistically unfeasible. A drug synthesized to hold six deuterium atoms (

Table 1: Theoretical Isotopologue Species Abundance at 99.0% Isotopic Enrichment

The following data summarizes the statistical divergence between enrichment and final isotopologue yields, derived via binomial expansion[9].

| Target Molecule | Labeled Sites (n) | Starting Isotopic Enrichment | Major Target Species ( | Primary Impurity Species ( |

| Retinoic Acid- | 3 | 99.0% D | ~97.03% | ~2.94% |

| Retinoic Acid- | 4 | 99.0% D | ~96.06% | ~3.88% |

| Retinoic Acid- | 5 | 99.0% D | ~95.10% | ~4.80% |

| Retinoic Acid- | 6 | 99.0% D | ~94.15% | ~5.71% |

Causality Check: Precise quantification of these isotopologues is mandatory when utilizing d-ATRA as an internal standard in pharmacokinetic assays, as variance in species abundance directly skews endogenous RA measurement calibrations[10],[9].

Self-Validating Biological Workflows

To ensure the synthesized d-ATRA retains biological fidelity while providing analytical advantages, it must undergo biological validation. Below is a self-validating system for executing isotope dilution extraction to measure biological CYP clearance without matrix effects[10],[5].

Protocol: LC-MS/MS Isotope Dilution Assay for CYP26 Catabolism

-

Tissue Preparation : Homogenize 50-100 mg of hepatic tissue in 1 mL PBS on ice, strictly under dim red light[10],[5].

-

Standard Spiking : Immediately spike the homogenate with a known, calibrated molarity of the synthesized

-ATRA to act as the internal standard. -

Protein Precipitation : Add 1 mL of ethanol containing 1% Butylated Hydroxytoluene (BHT). Why? Ethanol rapidly denatures Cellular Retinoic Acid-Binding Proteins (CRABPs), releasing sequestered retinoids, while BHT acts as a radical scavenger to halt auto-oxidation during processing[5],[11].

-

Extraction : Alkalize with 0.025 M KOH, then partition using hexanes/methyl-tert-butyl ether (MTBE). Centrifuge at 3,000 x g at 4°C to resolve the phases[10],[5].

-

Quantification : Analyze the organic layer via linear trap quadrupole ion trap LC-MS/MS in positive electrospray ionization mode. The known

shift of the

References

-

LRAT coordinates the negative-feedback regulation of intestinal retinoid biosynthesis from β-carotene Source: National Institutes of Health (PMC) URL: [Link]

-

Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis of Deuterated-(C9)-11-cis-Retinal Source: Florida Institute of Technology URL:[Link]

- WO2016145186A1 - Enhanced ATRA-related compounds for the treatment of proliferative diseases Source: Google Patents URL

-

Cellular retinoid-binding proteins transfer retinoids to human cytochrome P450 27C1 Source: National Institutes of Health (PMC) URL: [Link]

-

3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2016145186A1 - Enhanced atra-related compounds for the treatment of proliferative diseases, autoimmune diseases, and addiction conditions - Google Patents [patents.google.com]

- 3. all-trans-Retinol-d5 | 1185244-58-9 | Benchchem [benchchem.com]

- 4. repository.fit.edu [repository.fit.edu]

- 5. 13,14-Dihydroretinol | 115797-14-3 | Benchchem [benchchem.com]

- 6. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

- 10. LRAT coordinates the negative-feedback regulation of intestinal retinoid biosynthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular retinoid-binding proteins transfer retinoids to human cytochrome P450 27C1 for desaturation - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Quantitative Analysis: A Technical Guide to Stable Isotope-Labeled Internal Standards in LC-MS

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes in complex biological matrices is a critical cornerstone of robust and reliable data. In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a pivotal decision that profoundly impacts assay performance. This in-depth technical guide moves beyond a simple listing of advantages to provide a comprehensive exploration of why and how stable isotope-labeled internal standards (SIL-ISs) have become the unequivocal "gold standard" for achieving the highest level of accuracy and precision in quantitative bioanalysis.[1][2][3]

The Fundamental Challenge in LC-MS: Overcoming Analytical Variability

At its core, quantitative LC-MS analysis relies on the principle that the instrument's response is proportional to the concentration of the analyte of interest. However, the journey from a complex biological sample to a clean, quantifiable signal is fraught with potential for variability. Several factors can introduce significant error, compromising the integrity of the data:

-

Sample Preparation Losses: During extraction, cleanup, and concentration steps, it is nearly impossible to achieve 100% recovery of the analyte. This recovery can vary significantly from sample to sample.

-

Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's source.[4] This can lead to unpredictable signal suppression or enhancement, which is a major source of imprecision and inaccuracy in LC-MS/MS analyses.[4]

-

Instrumental Drift: Fluctuations in instrument performance, such as changes in injection volume, ionization efficiency, and detector response, can occur over the course of an analytical run.

An ideal internal standard must be able to compensate for all these sources of variability. It should, in essence, behave identically to the analyte throughout the entire analytical process.[1]

The Unparalleled Advantage of "Perfect" Mimicry: Why SIL-IS Reign Supreme

A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5][6] This subtle change in mass is the key to their superior performance. Because they are chemically and structurally almost identical to the analyte, they exhibit nearly identical physicochemical properties.[1][6]

This near-perfect mimicry provides several critical advantages over traditional internal standards, such as structural analogs:

-

Co-elution with the Analyte: SIL-ISs have virtually the same retention time as the analyte, meaning they pass through the LC column and enter the mass spectrometer's ion source at the same time.[1][4][5] This ensures that both the analyte and the SIL-IS are subjected to the exact same matrix effects, allowing for highly effective compensation.[1][4][5][7]

-

Identical Extraction Recovery: Since the SIL-IS is added to the sample at the very beginning of the sample preparation process, it experiences the same potential for loss as the analyte during extraction, evaporation, and reconstitution steps.[5][8]

-

Similar Ionization Efficiency: The analyte and its SIL-IS will ionize with very similar efficiency in the mass spectrometer's source. Any suppression or enhancement of the signal due to matrix components will affect both molecules to the same degree.[4][9]

By calculating the ratio of the analyte's signal to the SIL-IS's signal, these variations are effectively normalized, leading to a highly accurate and precise measurement of the analyte's concentration.[4] This principle, known as Isotope Dilution Mass Spectrometry (IDMS) , is a powerful technique for achieving reliable quantification.[1][10]

A Comparative Look: SIL-IS vs. Analog Internal Standards

To illustrate the tangible benefits of using a SIL-IS, consider the following comparison with a structural analog internal standard.

| Feature | Stable Isotope-Labeled IS (SIL-IS) | Analog IS |

| Chromatographic Behavior | Co-elutes with the analyte. | Different retention time. |

| Matrix Effect Compensation | High, as both are affected similarly. | Low to moderate, as they experience different matrix environments. |

| Extraction Recovery | Tracks analyte recovery very closely. | May have different recovery rates. |

| Accuracy & Precision | Generally high. | Can be compromised by differential matrix effects and recovery. |

| Availability & Cost | Can be more expensive and may require custom synthesis. | Often more readily available and less expensive. |

While analog internal standards can be a viable option when a SIL-IS is not available, their performance must be rigorously evaluated to ensure they provide adequate correction for variability.[3]

Practical Considerations for Selecting and Using SIL-IS: A Field-Proven Guide

The successful implementation of a SIL-IS-based method requires careful consideration of several factors.

Selecting the Right SIL-IS

-

Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment (ideally ≥98%) and be free from significant contamination with the unlabeled analyte.[11] The presence of unlabeled analyte in the SIL-IS can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[11]

-

Mass Difference: A sufficient mass difference (typically ≥3-4 Da) between the analyte and the SIL-IS is necessary to prevent spectral overlap from the natural isotopic abundance of the analyte.[5][8]

-

Label Position and Stability: The isotopic label should be placed in a stable position within the molecule to prevent exchange with protons from the solvent or matrix.[6] For deuterated standards, it is crucial to avoid placing labels on heteroatoms (O, N) or positions prone to exchange.[6][12] ¹³C and ¹⁵N labels are generally more stable than deuterium labels.[5][12]

-

Chromatographic Co-elution: While SIL-ISs are expected to co-elute with the analyte, highly deuterated compounds can sometimes exhibit a slight shift in retention time due to the "isotope effect."[4] This should be carefully evaluated during method development.

Experimental Workflow: A Self-Validating System

The following diagram and protocol outline a robust workflow for quantitative LC-MS analysis using a SIL-IS.

Caption: Workflow for quantitative LC-MS analysis using a stable isotope-labeled internal standard.

Detailed Experimental Protocol:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent.

-

From these stock solutions, prepare working solutions for spiking into calibration standards, quality control (QC) samples, and unknown samples.

-

-

Preparation of Calibration Curve and QC Samples:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte working solution into blank biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Spike all calibration standards and QC samples with a constant, known amount of the SIL-IS working solution.

-

-

Sample Preparation:

-

Thaw unknown samples and aliquot a specific volume.

-

Spike each unknown sample with the same constant, known amount of the SIL-IS working solution as used for the calibration standards and QCs. This is a critical step; the IS must be added at the earliest possible stage to account for all subsequent variability. [5]

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Evaporate the extracted samples to dryness under a stream of nitrogen.[13]

-

Reconstitute the dried residue in a solvent compatible with the LC-MS system.[13]

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples, calibration standards, and QCs into the LC-MS/MS system.

-

Acquire data using appropriate chromatographic and mass spectrometric conditions.

-

-

Data Processing:

-

Integrate the peak areas for the analyte and the SIL-IS in each chromatogram.

-

Calculate the peak area ratio of the analyte to the SIL-IS for all samples, standards, and QCs.

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Regulatory Landscape and Method Validation

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods.[2][14] The use of a SIL-IS is strongly recommended, particularly for LC-MS-based assays, as it provides the most reliable means of ensuring data accuracy and precision.[3][15]

Key validation parameters that are assessed include:

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations.[2]

-

Selectivity and Specificity: Ensuring that endogenous matrix components do not interfere with the detection of the analyte or IS.[2]

-

Matrix Effect: Evaluated to confirm that the SIL-IS adequately compensates for any ion suppression or enhancement.[2]

-

Recovery: The extraction efficiency of the analyte and IS.[3]

-

Stability: The stability of the analyte and IS in the biological matrix under various storage and handling conditions.[2]

A comprehensive validation process, as outlined in regulatory guidance documents, is essential to demonstrate that a bioanalytical method is fit for its intended purpose.[14][15]

Conclusion: The Indispensable Tool for High-Quality Bioanalysis

In the demanding field of drug development and clinical research, there is no substitute for high-quality, reliable data. Stable isotope-labeled internal standards are an indispensable tool for achieving the level of accuracy and precision required for quantitative LC-MS bioanalysis.[5] By providing a near-perfect mimic of the analyte, SIL-ISs effectively compensate for the inherent variability of the analytical process, from sample preparation to detection. While the initial investment in a SIL-IS may be higher than for an analog standard, the long-term benefits in terms of data integrity, method robustness, and regulatory compliance are undeniable. For any scientist seeking to generate the most defensible quantitative data, the use of a stable isotope-labeled internal standard is not just a best practice—it is the gold standard.[16]

References

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]

-

Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). Available from: [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. 2017. Available from: [Link]

-

Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available from: [Link]

-

Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - NIH. Available from: [Link]

-

The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Available from: [Link]

-

Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? | Request PDF. ResearchGate. Available from: [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available from: [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

-

Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. CORE. 2012. Available from: [Link]

-

(PDF) Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. ResearchGate. 2015. Available from: [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available from: [Link]

-

Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry. ACS Publications. 2015. Available from: [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. 2019. Available from: [Link]

-

Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available from: [Link]

-

What is an Isotope Dilution Standard?. Biotage. 2023. Available from: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

-

Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. Available from: [Link]

-

Full article: Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS). Taylor & Francis. 2025. Available from: [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

-

How to perform LC-MS analysis?. ResearchGate. 2023. Available from: [Link]

-

Preparing Samples for LC-MS/MS Analysis. Organomation. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. bioszeparacio.hu [bioszeparacio.hu]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. biotage.com [biotage.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. organomation.com [organomation.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. fyonibio.com [fyonibio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Strategic Incorporation of Deuterated Compounds in Pharmacokinetics and Bioanalysis

An In-Depth Technical Guide by a Senior Application Scientist

Core Thesis and Scope

The substitution of protium (hydrogen-1) with deuterium (hydrogen-2) within active pharmaceutical ingredients (APIs) and analytical reference materials represents one of the most precise structural modifications available in modern drug development. By simply adding a single neutron to targeted sites on a molecule, researchers can fundamentally alter its metabolic fate and bioanalytical detectability without disrupting its pharmacological target affinity[1].

This technical guide dissects the causality and application of deuterated compounds across two major domains:

-

Therapeutic Pharmacokinetics (PK): Leveraging the Kinetic Isotope Effect (KIE) to slow enzymatic degradation, reduce toxic metabolites, and improve dosing regimens.

-

Bioanalytical Quantification (LC-MS/MS): Utilizing Deuterated Internal Standards (DIS) to engineer self-validating, high-throughput assays that neutralize matrix effects and extraction losses.

The Quantum Mechanics of the Kinetic Isotope Effect (KIE)

To understand why deuteration impacts pharmacokinetics, we must look at the subatomic physics dictating enzyme-substrate interactions. The entire premise of deuterated drug design relies on the Primary Kinetic Isotope Effect (KIE) [2].

The Causality of Bond Stability

Deuterium has twice the atomic mass of protium. According to quantum mechanical principles, this increased mass lowers the zero-point vibrational energy of the carbon-deuterium (C-D) covalent bond relative to a carbon-hydrogen (C-H) bond[3].

-

The Result: The C-D bond sits lower in the potential energy well.

-

The Pharmacokinetic Impact: Cytochrome P450 (CYP) enzymes require significantly higher activation energy to reach the transition state for C-D bond cleavage[1]. When C-H bond cleavage is the rate-limiting step in a drug's oxidative metabolism, substituting it with a C-D bond can slow the reaction rate by a factor of 6 to 10 (

)[3][4].

Metabolic Switching (Shunting)

Simply slowing down metabolism at one "soft spot" does not guarantee a longer half-life. Enzymes are highly adaptive; if one metabolic pathway is energetically blocked by deuteration, the enzyme may redirect the molecule down an alternate biotransformation route—a phenomenon known as Metabolic Switching or Shunting [4][5].

If engineered correctly, metabolic switching can be weaponized to redirect an API away from toxic metabolic pathways and toward safe, inactive clearance pathways, fundamentally improving the drug's safety profile[6].

Figure 1: The mechanism of Metabolic Switching. The KIE blocks toxic pathways, forcing safe clearance.

Clinical Translation: The Deutetrabenazine Model

The translation of the KIE from in vitro microsomes to FDA-approved therapeutics was realized with Deutetrabenazine (Austedo) , approved in 2017 for chorea associated with Huntington's disease and Tardive Dyskinesia[7][8].

Mechanistic Causality in Efficacy

Tetrabenazine, the non-deuterated predecessor, is a vesicular monoamine transporter 2 (VMAT2) inhibitor. However, it suffers from rapid CYP2D6 metabolism, causing sharp peaks and troughs in plasma concentration, leading to severe side effects like depression, somnolence, and the need for a rigid thrice-daily (TID) dosing schedule[9].

By strategically replacing specific hydrogen atoms with deuterium at key methoxy groups, developers successfully slowed the CYP2D6-mediated demethylation.

-

PK Alteration: The half-life of the active metabolites (

-HTBZ and -

Clinical Benefit: The prolonged half-life allowed for twice-daily (BID) dosing, flattened the

(reducing peak-dose toxicity), and effectively doubled the systemic exposure (AUC) of the active metabolites at equivalent doses[8][10].

Bioanalytical Precision: Deuterated Internal Standards in LC-MS/MS

In pharmacokinetic studies, precisely quantifying low picogram-per-milliliter concentrations of drugs in complex biological matrices (e.g., plasma, whole blood) is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, but it is highly susceptible to matrix effects (ion suppression or enhancement) and sample preparation losses[11].

To engineer a self-validating bioanalytical system, Deuterated Internal Standards (DIS) are employed[12].

The Causality of the DIS Advantage

Unlike structural analogs, a DIS shares the exact physicochemical properties of the target analyte[13].

-

Extraction Parity: During protein precipitation or solid-phase extraction, the DIS undergoes the exact same proportional recovery losses as the target analyte[11].

-

Chromatographic Co-elution: The DIS co-elutes with the analyte during liquid chromatography. They enter the mass spectrometer's ionization source at the exact same moment, experiencing the exact same degree of matrix-induced ion suppression[12][13].

-

Mass Discrimination: Because each substituted deuterium adds roughly +1 Da of mass, the tandem mass spectrometer can easily distinguish the analyte from the DIS using unique Selected Reaction Monitoring (SRM) transitions[12][14].

By calculating the ratio of the Analyte Peak Area to the DIS Peak Area, the assay mathematically cancels out extraction losses and instrument drift, rendering the protocol self-validating.

Figure 2: LC-MS/MS bioanalytical workflow utilizing a Deuterated Internal Standard for self-validation.

Validated Step-by-Step LC-MS/MS Protocol

The following protocol ensures high-throughput, self-validating PK quantification[11][15].

-

Standard Preparation: Prepare a working internal standard solution containing the deuterated analog (e.g., Fexofenadine-

) in a precipitating organic solvent (e.g., 100% Methanol with 0.1% Formic Acid)[15]. Causality: Combining the IS with the crash solvent ensures the standard is introduced at the exact moment protein binding is disrupted, maximizing equilibration. -

Matrix Spiking: Aliquot 50 µL of the biological sample (calibration standard, QC, or unknown patient plasma) into a 96-well plate.

-

Precipitation & Extraction: Add 100 µL of the DIS working solution to the sample. Vortex aggressively for 20 seconds. Causality: This step denatures plasma proteins (which can foul the LC column) and extracts the free and formerly protein-bound drug into the supernatant[11].

-

Centrifugation: Centrifuge the plate at 10,000

g for 10 minutes at 4°C to pellet the denatured proteins[15]. -

Supernatant Transfer: Transfer 50 µL of the clean supernatant into an LC-MS vial insert.

-

LC-MS/MS Acquisition: Inject 7.5 µL into the LC-MS/MS. Utilize Positive Electrospray Ionization (+ESI). Configure the MS/MS for discrete SRM transitions (e.g., Target: m/z 502.3

466.2; DIS: m/z 512.3 -

Quantification: Construct a calibration curve using the Analyte-to-DIS peak area ratio. Validate that the inter- and intra-day precision remains within

15%[15].

Quantitative Data Summaries

To summarize the impact of deuteration on both the subatomic scale and the systemic clinical scale, the following tables consolidate key metrics.

Table 1: Physicochemical Properties of Isotopic Bonds[1][2][4]

| Property | Carbon-Protium (C-H) | Carbon-Deuterium (C-D) | Pharmacokinetic Implication |

| Atomic Mass of Isotope | 1.008 Da | 2.014 Da | Mass spec differentiation (+1 Da per substitution). |

| Vibrational Frequency | Higher | Lower | Decreased zero-point energy for C-D bond. |

| Bond Dissociation Energy | ~ 98 kcal/mol | ~ 100 kcal/mol | Slower enzymatic cleavage via CYP450 (Primary KIE). |

| Maximum Rate Isotope Effect ( | 1 (Baseline) | 6.0 - 10.0 | High potential to shift clearance rates / metabolic shunting. |

Table 2: Comparative Pharmacokinetics: Tetrabenazine vs. Deutetrabenazine[8][9][10]

Values represent generalized active metabolite (

| Pharmacokinetic Parameter | Tetrabenazine (Non-Deuterated) | Deutetrabenazine (Deuterated) | Clinical Outcome |

| Metabolic Clearance Route | Rapid CYP2D6 Demethylation | Slowed CYP2D6 Demethylation | Longer API retention in systemic circulation. |

| Half-Life ( | ~ 4 to 8 hours | ~ 9 to 10 hours | Allows transition from TID to BID dosing regimen. |

| AUC (Systemic Exposure) | Baseline | Approx. 2x higher per mg | Lower administered dose required for efficacy. |

| High (Associated with toxicity) | Flattened / Blunted | Reduced peak-dose adverse events (e.g., somnolence). |

References

- Benchchem - Application of Deuterated Standards in Pharmacokinetics: Enhancing Precision and Accuracy in Drug Development.

- Dove Medical Press - Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer.

- Cambridge Isotope Laboratories - Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.

- FDA (accessdata.fda.gov) - NDA 208082Orig1s000 (Deutetrabenazine Approval Documentation).

- MDedge - Deutetrabenazine for tardive dyskinesia.

- Dove Medical Press - Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease.

- National Institutes of Health (PMC) - Deuterium in drug discovery: progress, opportunities and challenges.

- National Institutes of Health (PMC) - Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan.

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. dovepress.com [dovepress.com]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 5. tandfonline.com [tandfonline.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. community.the-hospitalist.org [community.the-hospitalist.org]

- 9. dovepress.com [dovepress.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Robust Sample Preparation for the Quantitative Analysis of Retinoic Acid in Human Plasma by LC-MS/MS

Introduction

Retinoic acid (RA), a critical metabolite of vitamin A, is a potent signaling molecule that regulates a myriad of physiological processes, including cell differentiation, proliferation, and embryonic development.[1][2] Its various isomers, principally all-trans-retinoic acid (ATRA), 13-cis-retinoic acid, and 9-cis-retinoic acid, each exhibit distinct biological activities and are the subject of intense research in fields such as oncology, dermatology, and developmental biology.[1] Given its low endogenous concentrations and inherent instability, the accurate quantification of retinoic acid in human plasma presents significant analytical challenges.[1] This application note provides a comprehensive guide to the sample preparation of human plasma for the reliable analysis of retinoic acid and its isomers, with a focus on minimizing degradation and matrix effects to ensure high-quality data from subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Pre-Analytical Considerations: The Critical First Steps

The integrity of retinoic acid analysis begins the moment the sample is collected. Due to its chemical structure, which includes a polyunsaturated chain, retinoic acid is highly susceptible to degradation from light and oxidation.[3][4][5] Therefore, stringent pre-analytical procedures are paramount to prevent artifactual degradation and ensure the accuracy of the results.

Key Pre-Analytical Stability Measures:

-

Light Protection: All sample collection, handling, and storage steps must be performed under reduced light conditions.[2] The use of amber collection tubes or tubes wrapped in aluminum foil is mandatory.[1] Exposure to fluorescent light and air can lead to isomerization and oxidation of retinoic acid.[5]

-

Temperature Control: Once collected, plasma samples should be immediately placed on ice and processed as quickly as possible. For long-term storage, samples must be kept at -80°C.[1]

-

Anticoagulant Selection: While heparinized plasma is commonly used, it's important to avoid anticoagulants like EDTA, oxalate, and citrate, which can interfere with certain analytical methods.[6][7]

-

Minimizing Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to the degradation of retinoic acid and should be strictly avoided.[1] Aliquoting plasma into smaller volumes for single use is a highly recommended practice.

Sample Preparation Methodologies: A Comparative Overview

The primary goal of sample preparation is to isolate retinoic acid from the complex plasma matrix, which is rich in proteins and other potentially interfering substances. The three most common techniques employed for this purpose are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the desired level of sample cleanup, sensitivity, and throughput.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples.[8] It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma, which denatures and precipitates the proteins.[8][9]

Rationale: The addition of an organic solvent disrupts the hydration shell around the protein molecules, leading to their aggregation and precipitation.[8] This process effectively releases matrix-bound retinoic acid into the supernatant.

Advantages:

-

Simple and fast workflow.

-

High-throughput capability, easily adaptable to 96-well plate formats.[9]

Disadvantages:

-

Less effective at removing other matrix components like phospholipids, which can cause ion suppression in LC-MS/MS analysis.

-

May result in a less concentrated sample extract compared to other methods.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[4][10]

Rationale: Retinoic acid, being a relatively nonpolar molecule, will preferentially partition into an organic solvent when mixed with the aqueous plasma. The choice of organic solvent is critical for achieving high extraction efficiency. Common solvents for retinoic acid extraction include combinations of hexane and ethyl acetate or methyl tert-butyl ether (MTBE).[2][4] Acidification of the plasma sample, often with hydrochloric acid, can further improve the recovery of retinoic acid by ensuring it is in its non-ionized, more organic-soluble form.[2]

Advantages:

-

Provides a cleaner extract than protein precipitation, with better removal of interfering substances.[4]

-

Can achieve a higher concentration of the analyte.

Disadvantages:

-

More labor-intensive and time-consuming than protein precipitation.

-

May involve the use of larger volumes of organic solvents.

-

Can be more challenging to automate.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample.[11][12]

Rationale: The plasma sample is passed through an SPE cartridge containing a specific sorbent material. Retinoic acid is retained on the sorbent while unwanted matrix components are washed away. The purified retinoic acid is then eluted with a small volume of a strong organic solvent. Reverse-phase sorbents, such as C18, are commonly used for retinoic acid extraction.[11]

Advantages:

-

Provides the cleanest extracts with the highest level of analyte enrichment.

-

Highly selective, minimizing matrix effects.

-

Amenable to automation for high-throughput applications.[11][12]

Disadvantages:

-

Method development can be more complex and time-consuming.

-

Can be more expensive than PPT or LLE.

Workflow Comparison Diagram

Caption: Figure 1: Overview of Sample Preparation Workflows for Retinoic Acid Analysis

Detailed Protocols

The following protocols are provided as a starting point and may require optimization based on the specific LC-MS/MS system and analytical requirements.

Protocol 1: Protein Precipitation with Acetonitrile

This protocol is suitable for rapid screening and high-throughput applications.

Materials:

-

Human plasma collected in amber tubes

-

Acetonitrile (LC-MS grade)

-

Internal Standard (IS) solution (e.g., d5-ATRA)

-

Microcentrifuge tubes (amber or wrapped in foil)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Spike with an appropriate amount of internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[8]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction with Hexane/Ethyl Acetate

This protocol offers a cleaner extract and is recommended for applications requiring higher sensitivity.

Materials:

-

Human plasma collected in amber tubes

-

Hydrochloric acid (10 M)

-

Methanol (LC-MS grade)

-

Hexane (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

Internal Standard (IS) solution (e.g., d5-ATRA)

-

Glass centrifuge tubes (amber or wrapped in foil)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To a glass centrifuge tube, add 200 µL of human plasma.[2]

-

Add 10 µL of the internal standard solution.[2]

-

Acidify the plasma by adding 5 µL of 10 M hydrochloric acid.[2]

-

Add 400 µL of methanol for initial protein precipitation and vortex briefly.[2]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a new glass tube.[2]

-

Add 300 µL of hexane and 300 µL of ethyl acetate.[2]

-

Vortex for 1 minute and then allow the phases to separate by centrifuging at 10,000 x g for 10 minutes at 4°C.[2]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides the highest level of sample cleanup and is ideal for quantitative bioanalysis requiring maximum sensitivity and accuracy.

Materials:

-

Human plasma collected in amber tubes

-

SPE cartridges (e.g., C18, 100 mg)

-

Methanol (LC-MS grade)

-

Deionized water

-

Elution solvent (e.g., methanol or acetonitrile)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Condition the SPE cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

-

Load the sample: Dilute 200 µL of plasma with 200 µL of deionized water and load it onto the conditioned SPE cartridge.

-

Wash the cartridge: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

-

Dry the cartridge: Apply vacuum for 5-10 minutes to thoroughly dry the sorbent.

-

Elute the analyte: Elute the retinoic acid with 1 mL of the elution solvent into a clean collection tube.

-

Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation and Performance Characteristics

The performance of each sample preparation method can be evaluated based on key parameters such as recovery, matrix effect, and process efficiency. The following table summarizes typical performance data reported in the literature for the analysis of all-trans-retinoic acid in human plasma.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Reference |

| Recovery (%) | >85% | 89.7 ± 9.2% | 80-90% | [10],[2],[12] |

| Matrix Effect (%) | 74.33 - 86.38% | Not always reported, but generally lower than PPT | Minimal | [4] |

| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | 50 pg/mL | 1.2 ng/mL | [10],[2],[12] |

| Intra-day Precision (%CV) | <10% | 9.3% | <11.7% | [10],[2],[12] |

| Inter-day Precision (%CV) | <10% | 14.0% | Not Reported | [10],[2] |

Note: These values are illustrative and can vary depending on the specific experimental conditions and analytical instrumentation used.

Conclusion

The selection of an appropriate sample preparation method is a critical determinant of the success and reliability of retinoic acid analysis in human plasma. While protein precipitation offers a rapid and high-throughput solution, liquid-liquid extraction and solid-phase extraction provide progressively cleaner samples, which is often necessary to achieve the low detection limits required for endogenous retinoic acid quantification. Regardless of the chosen method, meticulous attention to pre-analytical factors, particularly protection from light and temperature control, is non-negotiable for preserving the integrity of the analyte. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently prepare plasma samples for accurate and reproducible retinoic acid analysis by LC-MS/MS.

References

-

Schlumbohm, C., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International Journal of Molecular Sciences, 22(2), 893. Available from: [Link]

-

Gao, F., et al. (2014). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Molecules, 19(1), 1048-1062. Available from: [Link]

-

Wyss, R., & Bucheli, F. (1994). Determination of retinol and retinyl esters in human plasma by high-performance liquid chromatography with automated column switching and ultraviolet detection. Journal of Chromatography B: Biomedical Applications, 658(2), 337-345. Available from: [Link]

-

Novotny, J., et al. (2009). Determination of retinoic acid in human serum and plasma by high-performance liquid chromatography. Journal of Separation Science, 32(15-16), 2737-2742. Available from: [Link]

-

Gundersen, T. E., et al. (1999). On-line Solid-Phase Extraction and Isocratic Separation of Retinoic Acid Isomers in Microbore Column Switching System. Journal of High Resolution Chromatography, 22(5), 281-286. Available from: [Link]

-

Chen, K.-H., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Molecules, 26(19), 5865. Available from: [Link]

-

Napoli, J. L., et al. (1985). Quantification of retinoic acid by gas-liquid chromatography-mass spectrometry: total versus all-trans-retinoic acid in human plasma. Journal of Lipid Research, 26(3), 387-392. Available from: [Link]

-

de Souza, S. V., et al. (2015). Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography data modeling. Analytical and Bioanalytical Chemistry, 407(5), 1435-1444. Available from: [Link]

-

Rühl, R., & Schweigert, F. J. (2003). Automated solid-phase extraction and liquid chromatographic method for retinoid determination in biological samples. Journal of Chromatography B, 798(2), 309-316. Available from: [Link]

-

Saha, A., et al. (2015). High Throughput LC-MS/MS Method for Simultaneous Estimation of 9-Cis-Retinoic Acid and its Metabolite 4-Oxo-9-Cis-Retinoic Acid in Human Plasmaand its Application to a Bioequivalence Study. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-8. Available from: [Link]

-

Chen, K.-H., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Molecules, 26(19), 5865. Available from: [Link]

-

Liu, Z., et al. (2012). Solid phase extraction with electrospun nanofibers for determination of retinol and α-tocopherol in plasma. Analytical Methods, 4(1), 59-62. Available from: [Link]

-

Schlumbohm, C., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. International Journal of Molecular Sciences, 22(2), 893. Available from: [Link]

-

Palczewska, G., et al. (2010). All-Trans Retinal Mediates Light-Induced Oxidation In Single Living Rod Photoreceptors. Photochemistry and Photobiology, 86(5), 1149-1157. Available from: [Link]

-

Peng, Y. M., et al. (1987). Analysis and stability of retinol in plasma. Journal of the National Cancer Institute, 78(1), 95-99. Available from: [Link]

-

Eckhoff, C., & Nau, H. (1990). Identification and quantitation of all-trans- and 13-cis-retinoic acid and 13-cis-4-oxoretinoic acid in human plasma. Journal of Lipid Research, 31(8), 1445-1454. Available from: [Link]

-

Brtková, J., et al. (2003). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. VETERINARNI MEDICINA-PRAHA, 48(1), 16-20. Available from: [Link]

-

Chen, B. H., & Chen, Y. C. (2005). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 13(3), 254-259. Available from: [Link]

-

Gao, F., et al. (2014). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Molecules, 19(1), 1048-1062. Available from: [Link]

-

Weiler, R., et al. (2000). adaptive effects of retinoic acid on receptive field properties of retinal horizontal cells. European Journal of Neuroscience, 12(6), 1979-1988. Available from: [Link]

-

Sam, P. A., & Blair, I. A. (1998). Normal phase LC-MS determination of retinoic acid degradation products. Prostaglandins & other lipid mediators, 55(5-6), 339-350. Available from: [Link]

-

Millipore Corporation. (2003). A High Throughput Method for the Determination of Total Drug in Serum Using the MultiScreen® Solvinert Filter Plate. Application Note. Available from: [Link]

-

Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. Available from: [Link]

-

Chakraborty, R., et al. (2020). Modulation of All-Trans Retinoic Acid by Light and Dopamine in the Murine Eye. Investigative Ophthalmology & Visual Science, 61(12), 1. Available from: [Link]

-

Peng, Y. M., et al. (1987). Analysis and Stability of Retinol in Plasma. JNCI: Journal of the National Cancer Institute, 78(1), 95-99. Available from: [Link]

Sources

- 1. Retinoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALL-TRANS-RETINOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]